5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-8-4-2-3-7(5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBPNRQFRHVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine
Historical Context of 1,2,4-Triazine (B1199460) Ring System Synthesis
The 1,2,4-triazine ring system is a significant class of nitrogen-containing heterocycles that has garnered substantial interest due to its wide array of biological activities. ijpsr.info Historically, the most fundamental and widely adopted method for constructing the 1,2,4-triazine core is the condensation reaction between an α-dicarbonyl compound and an amidrazone. nih.govwikipedia.org This approach, often referred to as a classical synthesis, has been the cornerstone of 1,2,4-triazine chemistry for decades. wikipedia.org
While robust, this traditional method has limitations, particularly concerning substrate scope and the regioselectivity of the products. nih.gov These limitations have driven the exploration of alternative synthetic strategies. Over the years, the synthetic toolkit has expanded to include cycloaddition reactions, which offer different pathways to the triazine core and its derivatives. nih.govnih.gov More recently, the field has seen significant progress with the development of novel, more efficient, and practical approaches, including metal-catalyzed cross-coupling reactions and the application of green chemistry principles to overcome the challenges of harsh reaction conditions and limited substrate availability associated with older methods. nih.gov
Conventional Synthetic Routes Adapted for 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Conventional methods remain a staple for the synthesis of 1,2,4-triazine derivatives and can be directly adapted for the preparation of this compound.
The most common synthetic approach to the 1,2,4-triazine ring involves the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org To specifically synthesize this compound, the required precursors would be (3-methoxyphenyl)glyoxal and aminoguanidine. The reaction proceeds by the initial condensation of the more reactive aldehyde group of the glyoxal with the terminal nitrogen of the aminoguanidine, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazine ring.
| Precursor 1 | Precursor 2 | Product |
| (3-Methoxyphenyl)glyoxal | Aminoguanidine | This compound |
| 1,2-Dicarbonyl Compound | Hydrazine Derivative | 1,2,4-Triazine Core |
This method is foundational and widely used for accessing variously substituted 1,2,4-triazines. mdpi.comorganic-chemistry.org
Cycloaddition reactions represent a powerful tool in heterocyclic synthesis. 1,2,4-Triazines can participate as azadienes in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.govwikipedia.org While this reaction is often used to transform 1,2,4-triazines into other heterocycles like pyridines, cycloaddition strategies can also be employed to construct the triazine ring itself. wikipedia.org
One such approach is the [4+2] cycloaddition across the nitrogen atoms (N1/N4) of a 1,2,4,5-tetrazine with an enamine, which yields a 1,2,4-triazine after the elimination of dinitrogen. nih.gov This provides an alternative, albeit less direct, route to the triazine core that can offer different substitution patterns compared to classical condensation methods. The development of such cycloaddition protocols has expanded the synthetic accessibility of complex triazine structures. nih.govacs.orgmdpi.com
Development of Novel Synthetic Pathways to this compound
Modern synthetic organic chemistry has introduced novel and highly efficient methods that can be applied to the synthesis of this compound, focusing on catalytic systems and sustainable practices.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. To synthesize the target compound, this strategy would typically involve coupling a pre-functionalized 1,2,4-triazine with a suitable aromatic partner. For example, a 5-halo-1,2,4-triazin-3-amine could be coupled with (3-methoxyphenyl)boronic acid (Suzuki coupling) or (3-methoxyphenyl)trimethoxysilane (Hiyama coupling) in the presence of a palladium catalyst. mdpi.com
Another powerful approach is the Buchwald-Hartwig amination, which could be used to introduce the 3-amino group onto a pre-existing 3-halo-5-(3-methoxyphenyl)-1,2,4-triazine. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have also emerged as a potent method, circumventing the need for pre-formed organometallic reagents. nsf.gov These methods offer high functional group tolerance and provide a versatile route for late-stage functionalization of the triazine core.
| Coupling Reaction | Triazine Precursor | Coupling Partner | Catalyst System (Example) |
| Suzuki Coupling | 5-Bromo-1,2,4-triazin-3-amine | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Base |
| Hiyama Coupling | 5-Iodo-1,2,4-triazin-3-amine | (3-Methoxyphenyl)trimethoxysilane | Pd(OAc)₂ / Ligand / Activator |
| Buchwald-Hartwig Amination | 3-Chloro-5-(3-methoxyphenyl)-1,2,4-triazine | Ammonia (B1221849) source (e.g., Benzophenone imine) | Pd₂(dba)₃ / Ligand / Base |
Green chemistry principles aim to design chemical processes that are efficient, safe, and environmentally benign. These approaches have been successfully applied to triazine synthesis. Microwave irradiation, in particular, has proven to be an effective tool for accelerating these reactions. chim.itresearchgate.net The synthesis of 1,2,4-triazine derivatives can be achieved with significantly reduced reaction times and often in higher yields under microwave-assisted conditions compared to conventional heating. researchgate.net
Furthermore, solvent-free methodologies, where reagents are reacted neat or in the presence of a catalytic amount of a non-volatile solvent, represent another key green strategy. chim.it These methods are clean, economical, and safe. chim.it For instance, the condensation reaction described in section 2.2.1 could be performed under microwave irradiation, potentially without a solvent, to afford this compound in a more sustainable manner. researchgate.netnih.gov
| Method | Typical Conditions | Advantages |
| Conventional Heating | Reflux in solvent (e.g., ethanol, acetic acid) for several hours | Established and well-understood |
| Microwave-Assisted Synthesis | Sealed vessel, 100-150 °C, 5-30 minutes | Drastic reduction in reaction time, improved yields, cleaner reactions chim.itresearchgate.net |
| Solvent-Free Reaction | Neat mixture of reactants, thermal or microwave heating | Reduced solvent waste, simplified workup, cost-effective chim.it |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds, including the 1,2,4-triazine core of this compound. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the initial reactants.
A plausible multicomponent strategy for the assembly of the 5-aryl-1,2,4-triazin-3-amine scaffold involves the condensation of an α-ketoaldehyde, an aminoguanidine derivative, and a suitable carbonyl compound or its equivalent. Specifically, for the target molecule, 3-methoxybenzaldehyde would serve as the precursor for the 5-(3-methoxyphenyl) substituent.
The general mechanism for such a reaction would likely involve the initial formation of a hydrazone or a related intermediate from the reaction of the α-ketoaldehyde with aminoguanidine. This intermediate would then undergo cyclization with the third component to form the 1,2,4-triazine ring. The selectivity of this reaction is crucial to ensure the desired substitution pattern on the triazine core.
Optimization of Reaction Parameters and Yields for Academic Synthesis
The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthesis for academic and potentially industrial applications. Key parameters that influence the outcome of the synthesis of this compound include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of the reactants.
For the synthesis of related 1,3,5-triazine derivatives, microwave irradiation has been shown to be an effective method for achieving high yields in short reaction times, often under solvent-free conditions. chim.it This approach could be advantageous for the synthesis of the target 1,2,4-triazine by potentially reducing reaction times and minimizing the formation of side products.
The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate and selectivity. For the synthesis of similar heterocyclic compounds, solvents such as ethanol, water, or mixtures thereof have been employed. japsonline.comnih.gov In some cases, solvent-free conditions have proven effective, offering a greener synthetic route. researchgate.net
Catalysis can also play a crucial role. While some multicomponent reactions for triazine synthesis proceed without a catalyst, nih.gov others may benefit from the use of an acid or base catalyst to promote specific steps in the reaction mechanism. The optimization of catalyst loading is essential to maximize the yield and minimize potential side reactions.
A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple reaction parameters and their interactions. scielo.br This would involve systematically varying parameters such as temperature, reactant ratios, and catalyst concentration to identify the optimal conditions for the synthesis of this compound.
Table 1: Illustrative Reaction Parameter Optimization for a Hypothetical Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 80 | 12 | 45 |
| 2 | DMF | Acetic Acid | 100 | 8 | 65 |
| 3 | Toluene | p-TSA | 110 | 6 | 78 |
| 4 | Dioxane | None | 90 | 10 | 52 |
This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.
In-Depth Analysis of By-Product Formation and Selectivity in Synthetic Schemes
In any synthetic route, the formation of by-products can significantly impact the yield and purity of the desired product. A thorough analysis of potential side reactions is crucial for optimizing the synthesis and developing effective purification strategies.
In the context of multicomponent reactions for the synthesis of 1,2,4-triazines, several potential by-products can arise. One common issue is the formation of regioisomers. Depending on the reaction mechanism and the nature of the starting materials, different isomers of the substituted triazine could be formed. For example, if the cyclization step is not completely regioselective, a mixture of 5- and 6-substituted triazines could be obtained. The selectivity of the reaction is often influenced by steric and electronic factors of the substituents on the reactants.
Another potential source of by-products is the self-condensation of the starting materials or the reaction of intermediates with themselves. For instance, the α-ketoaldehyde could undergo self-condensation under certain conditions. Similarly, aminoguanidine could react with itself to form various side products.
In syntheses involving stepwise procedures, incomplete reactions at each step can lead to a complex mixture of intermediates and the final product. For example, if the initial condensation to form the hydrazone is not complete before the addition of the third component, unreacted starting materials could lead to the formation of undesired products.
The identification and characterization of by-products are typically achieved using a combination of chromatographic (e.g., TLC, HPLC) and spectroscopic (e.g., NMR, MS) techniques. Once identified, the reaction conditions can be further optimized to minimize their formation. This may involve adjusting the temperature, changing the order of addition of reactants, or using a more selective catalyst. For instance, in the synthesis of some triazine derivatives, controlling the pH of the reaction mixture was found to be crucial for achieving high selectivity. semanticscholar.org
Table 2: Common By-products in the Synthesis of Substituted 1,2,4-Triazines
| By-product Type | Potential Cause |
| Regioisomers | Lack of regioselectivity in the cyclization step. |
| Self-condensation products | Reaction of starting materials with themselves. |
| Incomplete reaction products | Unreacted intermediates from stepwise procedures. |
| Products from side reactions | Decomposition or rearrangement of intermediates. |
A detailed understanding of the reaction mechanism is essential for predicting and controlling the formation of by-products. Mechanistic studies, including the isolation and characterization of reaction intermediates, can provide valuable insights into the factors that govern the selectivity of the synthesis.
Advanced Structural Elucidation and Spectroscopic Characterization of 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. A complete assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra, supported by two-dimensional techniques, would provide a definitive connectivity map and spatial arrangement of the atoms in 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
Comprehensive 1D NMR Analysis (e.g., ¹H, ¹³C, ¹⁵N)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group, the methoxy (B1213986) protons, the amine protons, and the single proton on the triazine ring. The aromatic protons would likely appear as a complex multiplet system due to meta and ortho couplings. The methoxy group protons would present as a sharp singlet, and the amine protons would likely be a broad singlet, the chemical shift of which could be solvent-dependent. The triazine proton is expected to be a singlet in the downfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all unique carbon environments within the molecule. The carbons of the 1,2,4-triazine (B1199460) ring are expected to resonate at lower field due to the electron-withdrawing nature of the nitrogen atoms. The carbons of the 3-methoxyphenyl ring will show characteristic shifts influenced by the methoxy substituent. The methoxy carbon itself will have a distinct signal in the upfield region.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR would offer direct insight into the electronic environment of the four nitrogen atoms in the triazine ring and the amine group, providing valuable data for understanding the electronic structure and tautomeric forms.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazine-H | ~8.5-9.0 (s, 1H) | - |
| Triazine-C3 | - | ~160-165 |
| Triazine-C5 | - | ~155-160 |
| Triazine-C6 | ~8.5-9.0 | ~145-150 |
| NH₂ | ~5.0-7.0 (br s, 2H) | - |
| Methoxy-H | ~3.8 (s, 3H) | - |
| Methoxy-C | - | ~55-56 |
| Aromatic-H (C2') | ~7.5-7.6 (m, 1H) | - |
| Aromatic-H (C4') | ~7.0-7.1 (m, 1H) | - |
| Aromatic-H (C5') | ~7.3-7.4 (t, 1H) | - |
| Aromatic-H (C6') | ~7.6-7.7 (m, 1H) | - |
| Aromatic-C1' | - | ~130-132 |
| Aromatic-C2' | - | ~112-114 |
| Aromatic-C3' | - | ~159-161 |
| Aromatic-C4' | - | ~118-120 |
| Aromatic-C5' | - | ~129-131 |
| Aromatic-C6' | - | ~120-122 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the spin system of the 3-methoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected between the triazine proton and the carbons of the triazine and phenyl rings, as well as between the methoxy protons and the C3' carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the spatial proximity of protons. For this largely planar molecule, NOESY could help confirm the connectivity and provide insights into any rotational preferences of the phenyl ring relative to the triazine ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques
Both ESI-MS and APCI-MS are soft ionization techniques suitable for analyzing this compound. ESI-MS would likely produce a prominent protonated molecule [M+H]⁺, while APCI-MS could also yield a strong molecular ion. The high-resolution measurement of this ion would allow for the confirmation of the elemental composition (C₁₀H₁₀N₄O).
Proposed Fragmentation Pathway:
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule would undergo collision-induced dissociation. A plausible fragmentation pathway for aminotriazines involves the initial loss of small neutral molecules. researchgate.netlibretexts.org For this compound, fragmentation could proceed through:
Loss of a neutral molecule of ammonia (B1221849) (NH₃) from the amine group.
Cleavage of the methoxy group, leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Fragmentation of the triazine ring, which can lead to the loss of nitrogen (N₂) or hydrogen cyanide (HCN).
Predicted HRMS Data
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₁N₄O⁺ | 203.0927 |
| [M+H - NH₃]⁺ | C₁₀H₈N₃O⁺ | 186.0662 |
| [M+H - CH₃]⁺ | C₉H₈N₄O⁺ | 188.0669 |
| [M+H - N₂]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy provides a molecular fingerprint, confirming the presence of key functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. ucla.edu The C-H stretching of the aromatic ring and the triazine ring would be observed around 3000-3100 cm⁻¹. libretexts.org The C-H stretching of the methoxy group would be just below 3000 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations of the triazine and phenyl rings are expected in the 1500-1650 cm⁻¹ region. vscht.cz The C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹. vscht.cz
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic and triazine rings, which may be weak in the IR spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch (methoxy) | 2850-2960 | Medium-Weak |
| C=N and C=C Stretch (ring) | 1500-1650 | Strong-Medium |
| N-H Bend (amine) | 1590-1650 | Medium |
| C-O Stretch (methoxy) | 1200-1300 | Strong |
| Aromatic C-H Bend (out-of-plane) | 750-900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore of this compound consists of the conjugated system of the 1,2,4-triazine ring and the 3-methoxyphenyl group.
The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. Phenyl-substituted triazines typically show strong absorption bands in the UV region. mdpi.comresearchgate.net The presence of the methoxy group as an auxochrome is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenyltriazine. The solvent used for analysis can also influence the position and intensity of the absorption bands.
Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250-280 | Ethanol/Methanol |
| n → π | ~320-350 | Ethanol/Methanol |
Note: These are estimated values and can be influenced by solvent polarity.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry, Conformation, and Crystal Packing Interactions
Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and torsional angles, which define the molecule's geometry and conformation. Furthermore, SCXRD reveals how molecules pack together in the crystal lattice, governed by various intermolecular forces.
For this compound, a comprehensive search for a published crystal structure has been unsuccessful. Consequently, critical data regarding its solid-state molecular geometry, preferred conformation, and the specifics of its crystal packing arrangement are not available. Without this primary crystallographic data, a detailed and accurate discussion is not possible.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The analysis of intermolecular interactions is crucial for understanding the stability and physical properties of a crystalline material. These non-covalent interactions, including hydrogen bonds and π-π stacking, dictate the supramolecular architecture.
π-π Stacking: The presence of two aromatic rings (the methoxyphenyl and the triazine rings) suggests the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would further stabilize the crystal structure. The geometry of such stacking (e.g., parallel-displaced or T-shaped) and the inter-planar distances are key parameters that can only be obtained from an SCXRD study.
In the absence of experimental data for this compound, a data table for its intermolecular interactions cannot be generated.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment (If Chiral Analogues are Considered)
Circular Dichroism spectroscopy is a powerful technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a compound to be CD-active, it must be chiral.
The parent compound, this compound, is itself achiral and therefore would not exhibit a CD spectrum. However, if chiral analogues were to be synthesized—for instance, by introducing a stereocenter in a substituent—CD spectroscopy would be an essential tool for assessing their enantiomeric purity and determining their absolute configuration.
A search for studies involving chiral analogues of this compound and their analysis by CD spectroscopy did not yield any specific results. Therefore, a discussion on the chirality assessment for analogues of this specific compound remains speculative.
Computational Chemistry and Theoretical Investigations of 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure
Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for studying triazine derivatives and other heterocyclic systems, balancing computational cost and accuracy. researchgate.netnih.gov These calculations are typically performed using basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve optimized molecular geometry and electronic properties. nih.govdntb.gov.ua
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and easier electronic excitation. colab.ws
For 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the amino group. In contrast, the LUMO is anticipated to be distributed across the electron-deficient 1,2,4-triazine (B1199460) ring. researchgate.net This separation of frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov The calculated energies of these orbitals are essential for deriving global reactivity descriptors.
Interactive Table 1: Representative Frontier Molecular Orbital Properties for a 1,2,4-Triazine Derivative
Note: The following data are representative values based on theoretical studies of similar heterocyclic compounds and are intended for illustrative purposes, as specific calculations for this compound are not available in the cited literature.
| Parameter | Energy (eV) | Description |
| E(HOMO) | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |
| E(LUMO) | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | 5.05 | E(LUMO) - E(HOMO), a measure of chemical stability and reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netdntb.gov.ua The MEP map uses a color scale to denote different electrostatic potential regions on the molecule's surface.
Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green Regions : Represent neutral or zero potential areas.
In the case of this compound, the MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atoms of the triazine ring due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net The methoxyphenyl ring would show a mixed potential, with the oxygen atom being a site of negative potential.
Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts. nih.govdergipark.org.tr By comparing calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. Theoretical calculations for similar triazine compounds have shown a good correlation between predicted and observed values. dergipark.org.tr
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
Note: These are hypothetical values for this compound, based on typical chemical shift ranges for the functional groups present.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Triazine Ring Carbons | - | 150-165 |
| Phenyl Ring Carbons | - | 110-160 |
| Phenyl Ring Protons | 6.8 - 7.5 | - |
| Amine Protons (NH₂) | 5.5 - 6.5 | - |
| Methoxy (B1213986) Protons (OCH₃) | ~3.8 | - |
| Methoxy Carbon (OCH₃) | - | ~55 |
Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectral bands. dntb.gov.ua The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra. dergipark.org.tr For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C=N and C=C stretching within the triazine and phenyl rings, and C-O stretching of the methoxy group. mdpi.com
UV-Vis Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. researchgate.netresearchgate.net This analysis predicts the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of the electronic transitions. nih.govresearchgate.net The primary electronic transitions for this molecule are expected to be π→π* transitions within the aromatic system.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule and to understand its flexibility. This involves exploring the potential energy surface (PES) by systematically rotating the molecule's key dihedral angles. researchgate.net For this compound, the crucial rotations would be around the single bond connecting the phenyl ring to the triazine ring and the bond between the phenyl ring and the methoxy group.
A PES scan would reveal the lowest energy conformer (the global minimum) and the energy barriers separating different rotational isomers (rotamers). researchgate.nettdx.cat Identifying the preferred conformation is essential for understanding how the molecule might interact with biological targets and for interpreting experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com An MD simulation of this compound, typically in a solvent box (e.g., water or DMSO), would allow for the study of its conformational dynamics in a solution environment.
These simulations can reveal how the molecule's conformation fluctuates over time and how solvent molecules organize around it. This is particularly useful for understanding solvation effects, the stability of different conformers in solution, and the accessibility of different parts of the molecule for intermolecular interactions. mdpi.com
Theoretical Studies of Reactivity Indices and Reaction Pathways
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. colab.ws These indices, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A high chemical hardness, for instance, corresponds to a large HOMO-LUMO gap and indicates low reactivity. colab.ws
Interactive Table 3: Definitions of Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. colab.ws |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
Furthermore, computational methods can be used to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine activation energies and reaction thermodynamics. This allows for the theoretical prediction of the most likely sites for chemical reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amino group.
Investigation of Non-Covalent Interactions and Intermolecular Forces
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies detailing the non-covalent interactions and intermolecular forces of this compound. While research exists for structurally related compounds such as other substituted triazines and molecules containing the methoxyphenyl moiety, direct theoretical investigations into the specific intermolecular interactions governing the crystal packing and molecular recognition of the title compound are not publicly available.
In the absence of direct research, a theoretical consideration of the molecule's structure allows for the postulation of the types of non-covalent interactions that are likely to be significant. The molecule possesses several key functional groups that would be expected to participate in a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions.
The primary amine group (-NH2) on the triazine ring is a potent hydrogen bond donor. The nitrogen atoms within the 1,2,4-triazine ring, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors. It is therefore highly probable that hydrogen bonding plays a crucial role in the solid-state structure of this compound. For instance, in the crystal structure of a related compound, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, adjacent molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected by N—H⋯O and N—H⋯N hydrogen bonds, creating a three-dimensional network nih.gov.
The aromatic nature of both the methoxyphenyl ring and the 1,2,4-triazine ring suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are a significant contributor to the stability of crystal structures in many aromatic compounds.
To provide a quantitative understanding of these interactions for this compound, dedicated computational studies would be required. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate the optimized molecular geometry and interaction energies. Analysis tools such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis would be instrumental in visualizing and quantifying the various intermolecular forces at play.
For example, Hirshfeld surface analysis performed on a different, but structurally related, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin molecule revealed that the most significant contributions to its crystal packing were from H···H, H···O/O···H, and H···C/C···H interactions mdpi.com. A similar analysis on this compound would provide valuable insights into its specific interaction landscape.
While the precise nature and strength of the non-covalent interactions for this compound remain uncharacterized in the scientific literature, the molecular structure strongly suggests a complex interplay of hydrogen bonding, π-π stacking, and van der Waals forces. Future computational investigations are necessary to elucidate the detailed supramolecular architecture of this compound.
Reactivity and Derivatization Studies of 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Triazine Ring System
The 1,2,4-triazine (B1199460) ring is an electron-deficient heteroaromatic system, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution.
Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is challenging due to the deactivating effect of the nitrogen atoms. Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the triazine core are generally not feasible under standard conditions. Electrophilic attack, if it were to occur, would be more likely on the electron-rich methoxyphenyl ring.
Nucleophilic Substitution: The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions C-5 and C-6, especially if a good leaving group is present. In the case of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, the primary sites for nucleophilic attack on the triazine ring itself are less straightforward without a suitable leaving group. However, derivatization of the triazine ring can introduce such groups. For instance, if the amino group were converted to a diazonium salt, it could be displaced by various nucleophiles.
Hypothetical nucleophilic substitution reactions on a derivatized triazine core are presented in Table 1.
Table 1: Hypothetical Nucleophilic Substitution Reactions on a Derivatized 5-(3-Methoxyphenyl)-1,2,4-triazine Core This table is illustrative and based on general 1,2,4-triazine chemistry.
| Entry | Leaving Group at C-3 | Nucleophile | Product |
|---|---|---|---|
| 1 | -Cl | NaOMe | 3-Methoxy-5-(3-methoxyphenyl)-1,2,4-triazine |
| 2 | -Cl | NH3 | This compound |
Functionalization and Modification of the Amino Group
The 3-amino group in this compound is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a variety of functional groups and to protect the amino group during other transformations.
Alkylation: Alkylation of the amino group can be achieved with alkyl halides, although over-alkylation to form secondary and tertiary amines is a possibility that needs to be controlled through careful selection of reaction conditions.
Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines.
Diazotization: Treatment of the 3-amino group with nitrous acid (generated in situ from NaNO2 and a strong acid) would be expected to yield a diazonium salt. This intermediate is highly reactive and can be displaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, providing a powerful method for introducing new functionalities at the 3-position.
Illustrative examples of amino group functionalization are shown in Table 2.
Table 2: Illustrative Reactions for the Functionalization of the Amino Group This table is illustrative and based on the general reactivity of arylamines.
| Entry | Reagent | Reaction Type | Product |
|---|---|---|---|
| 1 | Acetyl chloride | Acylation | N-(5-(3-Methoxyphenyl)-1,2,4-triazin-3-yl)acetamide |
| 2 | Methyl iodide | Alkylation | N-Methyl-5-(3-methoxyphenyl)-1,2,4-triazin-3-amine |
| 3 | Benzaldehyde | Schiff Base Formation | N-Benzylidene-5-(3-methoxyphenyl)-1,2,4-triazin-3-amine |
Reactions Involving the Methoxyphenyl Moiety (e.g., Demethylation, Further Substitutions)
The 3-methoxyphenyl (B12655295) group is an electron-rich aromatic ring and is therefore susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group is an ortho-, para-director.
Electrophilic Aromatic Substitution: The positions ortho and para to the methoxy group (C-2', C-4', and C-6' of the phenyl ring) are activated towards electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur on this ring rather than on the deactivated triazine ring.
Demethylation: The methyl ether of the methoxyphenyl group can be cleaved to yield the corresponding phenol (B47542) using strong acids such as HBr or Lewis acids like BBr3. This transformation provides a route to further derivatization at the phenolic hydroxyl group.
Table 3 outlines potential reactions involving the methoxyphenyl moiety.
Table 3: Potential Reactions of the Methoxyphenyl Moiety This table is illustrative and based on the general reactivity of anisole (B1667542) derivatives.
| Entry | Reagent | Reaction Type | Product |
|---|---|---|---|
| 1 | Br2, FeBr3 | Halogenation | 5-(Bromo-3-methoxyphenyl)-1,2,4-triazin-3-amine |
| 2 | HNO3, H2SO4 | Nitration | 5-(3-Methoxy-nitro-phenyl)-1,2,4-triazin-3-amine |
Oxidation and Reduction Pathways of the Triazine Core
The 1,2,4-triazine ring can undergo both oxidation and reduction reactions, leading to changes in the electronic and structural properties of the molecule.
Oxidation: Oxidation of the nitrogen atoms in the triazine ring can lead to the formation of N-oxides. The specific nitrogen atom that is oxidized will depend on the oxidant used and the electronic environment of the ring. Oxidation of 3-amino-1,2,4-triazines with peracids has been reported to yield various N-oxides. nih.govdocumentsdelivered.comacs.org
Reduction: The 1,2,4-triazine ring can be reduced to its dihydro or tetrahydro derivatives using various reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation. The specific product obtained will depend on the reaction conditions.
Cyclization and Ring Expansion/Contraction Reactions for Novel Scaffold Generation
The presence of the 3-amino group provides a handle for the construction of fused heterocyclic systems.
Cyclization with Bifunctional Reagents: The amino group can react with bifunctional reagents to form new rings. For example, reaction with α,β-unsaturated ketones could lead to the formation of fused pyrimidine (B1678525) rings. Similarly, reaction with β-ketoesters could yield fused pyridinone systems. These types of reactions are valuable for the generation of novel chemical scaffolds with potential biological activities.
Photochemical Reactivity and Stability Studies
The photochemical behavior of 1,2,4-triazines can involve various transformations, including ring contraction, rearrangement, and fragmentation. The specific outcome of a photochemical reaction depends on the wavelength of light used, the solvent, and the presence of other reactive species. While specific photochemical studies on this compound are not available, related triazine systems have been shown to undergo interesting photochemical transformations. rsc.org The stability of the compound under UV irradiation would be an important parameter to establish for any potential applications in materials science or as a photochemically active agent.
Mechanistic Research on Molecular Interactions Involving 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine
Mechanistic Aspects of Enzyme-Ligand Interactions at a Purely Molecular Level
Computational studies provide a detailed view of the molecular forces governing the interaction between a 1,2,4-triazine-based inhibitor and its target enzyme. These interactions are primarily non-covalent and include:
Hydrogen Bonds: These are crucial for specificity and affinity. The nitrogen atoms of the 1,2,4-triazine (B1199460) ring and the amine group are potential hydrogen bond donors and acceptors. For example, in the docking of 3-(2-arylidenehydrazinyl) 5,6-bis(4-methoxyphenyl)-1,2,4-triazines into the mTOR active site, hydrogen bonds were observed between the ligand and key residues. nih.gov
Hydrophobic Interactions: The phenyl and methoxyphenyl groups can form van der Waals interactions with nonpolar residues in the enzyme's binding pocket, contributing significantly to binding affinity.
Pi-Pi Stacking: The aromatic rings of the triazine and its substituents can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site.
By analyzing these interactions, researchers can understand the structure-activity relationship (SAR), explaining why certain structural modifications on the 1,2,4-triazine scaffold lead to enhanced or diminished inhibitory activity.
Receptor-Ligand Interaction Modeling using Advanced Computational Methods
Beyond standard docking and MD, advanced computational methods are employed to refine the understanding of receptor-ligand interactions.
Homology Modeling: When the experimental structure of a target receptor is unavailable, a homology model can be built using the amino acid sequence of the target and the known structure of a related homologous protein as a template. This approach has been used to model G-protein coupled receptors (GPCRs) like the GPR84 receptor to study its interaction with 1,2,4-triazine antagonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). These models help in predicting the activity of newly designed compounds and guide the optimization of lead structures.
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities than simple docking scores by calculating the free energy change upon ligand binding. These methods are computationally intensive but offer a higher level of accuracy in ranking potential drug candidates.
These advanced models are crucial in modern drug design, enabling a more rational and efficient search for potent and selective modulators of receptor function.
Probing Protein-Ligand Interactions using in vitro Biophysical Techniques
Biophysical techniques provide experimental validation of computational predictions and yield quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.org It is considered the gold standard for characterizing binding thermodynamics. A typical experiment involves titrating a solution of the ligand into a solution containing the protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. frontiersin.org This provides a complete thermodynamic profile of the binding process.
Table 2: Representative Data Obtainable from Isothermal Titration Calorimetry (ITC)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Kd (Dissociation Constant) | A measure of binding affinity; lower values indicate tighter binding. | 100 nM |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. | 1.1 |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals forces. | -15 kcal/mol |
| TΔS (Entropy Change) | The change in disorder upon binding, reflecting contributions from hydrophobic interactions and conformational changes. | -5 kcal/mol |
Note: This table shows typical parameters measured by ITC. No specific ITC data for 1,2,4-triazine derivatives were found in the performed searches.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding kinetics. springernature.com In an SPR experiment, the protein (ligand) is immobilized on a sensor chip, and a solution containing the compound of interest (analyte) is flowed over the surface. springernature.com Binding is detected as a change in the refractive index at the sensor surface. This technique provides kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Table 3: Surface Plasmon Resonance (SPR) Kinetic Data for a 1,2,4-Triazine Derivative
| Compound | Target | ka (M-1s-1) | kd (s-1) | KD (nM) |
|---|
| Analogue 4k | Adenosine A2A-StaR | 2.1 x 105 | 1.8 x 10-3 | 8.6 |
Note: Data is from a study on 1,2,4-triazine derivatives as adenosine A2A antagonists.
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. wikipedia.org The principle is that ligand binding generally stabilizes the protein structure, leading to an increase in its Tm. The unfolding of the protein is monitored by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein. reactionbiology.com A significant shift in the melting temperature (ΔTm) in the presence of a compound indicates a direct binding interaction. reactionbiology.com
Table 4: Representative Data Obtainable from Differential Scanning Fluorimetry (DSF)
| Compound | Protein Concentration (μM) | Ligand Concentration (μM) | Tm (°C) | ΔTm (°C) |
|---|---|---|---|---|
| Control (Protein only) | 10 | 0 | 50.2 | - |
| Compound X | 10 | 100 | 55.7 | +5.5 |
Note: This table shows typical parameters measured by DSF. No specific DSF data for 1,2,4-triazine derivatives were found in the performed searches.
Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies from a Fundamental Chemical Perspective
Systematic Design and Synthesis of Analogues of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine for SRR/SPR Probing
The systematic design and synthesis of analogues are pivotal for mapping the SRR and SPR of a lead compound. For this compound, a focused library of derivatives can be created by methodically altering its three key structural components: the 3-amino group, the 1,2,4-triazine (B1199460) core, and the 5-(3-methoxyphenyl) substituent.
The predominant and most versatile method for synthesizing the 1,2,4-triazine core involves the condensation of a 1,2-dicarbonyl compound with an acid hydrazide or a related derivative. nih.gov To generate analogues of the target compound, this general strategy can be adapted. The synthesis would typically start from 3-methoxybenzoyl chloride, which is converted to a suitable precursor that provides the C5-aryl part of the triazine. A common route involves the reaction of an α-keto acid or a related 1,2-dicarbonyl species with aminoguanidine or a similar synthon that provides the N1, N2, and C3-amine portion of the ring.
A general synthetic scheme is depicted below:
Scheme 1: General synthetic route to 5-aryl-1,2,4-triazin-3-amine derivatives.
To systematically probe the SRR/SPR, analogues can be designed with specific electronic and steric modifications:
Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring can be moved to the ortho or para positions to study the impact of the resonance effect's strength. Furthermore, it can be replaced with other substituents, ranging from electron-donating groups (EDGs) like -CH₃ or -N(CH₃)₂ to electron-withdrawing groups (EWGs) like -Cl, -CF₃, or -NO₂. This allows for a systematic variation of the electronic properties of the C5-aryl moiety. acs.org
Modification of the 3-Amino Group: The primary amine at the C3 position can be substituted to form secondary or tertiary amines (e.g., -NHCH₃, -N(CH₃)₂). It can also be replaced with other functional groups such as an azide (-N₃) or a hydroxyl (-OH) group via chemical transformation to investigate the role of the hydrogen-bond donating and accepting capabilities at this position.
Modification of the Triazine Core: While less common for fine-tuning, modifications to the triazine ring itself, such as isotopic labeling (e.g., with ¹⁵N), can be employed for mechanistic studies or advanced spectroscopic analysis.
The table below outlines a representative set of analogues designed to probe the electronic landscape of the parent molecule.
| Analogue Designation | Modification on Phenyl Ring (R¹) | Modification on Amine Group (R²) | Purpose of Modification |
| Parent | 3-OCH₃ | -NH₂ | Baseline compound |
| ANA-01 | 4-OCH₃ | -NH₂ | Investigate effect of para-substitution (stronger +M effect) |
| ANA-02 | 3-Cl | -NH₂ | Introduce an inductive electron-withdrawing group |
| ANA-03 | 4-NO₂ | -NH₂ | Introduce a strong resonance electron-withdrawing group |
| ANA-04 | 3-CH₃ | -NH₂ | Introduce a weak electron-donating group |
| ANA-05 | 3-OCH₃ | -NHCH₃ | Study effect of N-alkylation on basicity and H-bonding |
By synthesizing and studying such a library, a comprehensive understanding of how specific structural changes influence the fundamental chemical properties of this compound can be achieved.
Computational Approaches to Predict Fundamental Reactivity and Property Profiles of Analogues
Computational chemistry provides powerful tools for predicting the intrinsic reactivity and properties of molecules, offering insights that complement experimental findings. Using methods like Density Functional Theory (DFT), the electronic structure of this compound and its analogues can be modeled to predict their behavior.
Key computational analyses include:
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For the 1,2,4-triazine core, which is inherently electron-deficient, the LUMO is expected to be of low energy, making it susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential is expected around the nitrogen atoms of the triazine ring and the oxygen of the methoxy group, while the ring carbons and the amine hydrogens would show positive potential.
Calculation of Molecular Descriptors: Various quantum chemical descriptors can be calculated to quantify reactivity and properties. These include ionization potential, electron affinity, global hardness and softness, and dipole moment. By calculating these descriptors for a series of analogues, a quantitative structure-property relationship (QSPR) can be established.
The following table presents hypothetical DFT-calculated energy values for selected analogues to illustrate how substituent changes can modulate the electronic properties.
| Compound | Substituent at C5-phenyl | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
| Parent | 3-OCH₃ | -6.2 | -1.5 | 4.7 | Baseline |
| ANA-02 | 3-Cl | -6.4 | -1.8 | 4.6 | Increased electrophilicity |
| ANA-03 | 4-NO₂ | -6.8 | -2.5 | 4.3 | Significantly increased electrophilicity |
| ANA-04 | 3-CH₃ | -6.1 | -1.4 | 4.7 | Slightly increased nucleophilicity |
These computational models are invaluable for prioritizing the synthesis of analogues with desired properties and for interpreting experimental results within a theoretical framework.
Influence of Substituent Effects on the Electronic Structure and Chemical Reactivity of the Triazine Core and its Derivatives
The chemical behavior of this compound is governed by the electronic interplay between the electron-deficient 1,2,4-triazine ring and its two substituents.
The 5-(3-methoxyphenyl) group has a more complex electronic influence. The phenyl ring is attached at the C5 position. The methoxy group (-OCH₃) at the meta position exerts a weak electron-donating effect through resonance (+M) and a moderate electron-withdrawing effect through induction (-I). Because the methoxy group is in the meta position, its resonance effect on the point of attachment to the triazine ring is minimal. Therefore, its primary influence is a moderate inductive withdrawal, which slightly increases the electrophilicity of the triazine ring.
The combination of these effects leads to a nuanced electronic structure:
The strong electron donation from the 3-amino group is the dominant electronic factor, making the molecule more reactive towards electrophiles than an unsubstituted 1,2,4-triazine.
The electron-deficient nature of the triazine ring still makes it susceptible to nucleophilic substitution, particularly if a good leaving group were present at C3, C5, or C6.
The basicity of the molecule is primarily determined by the lone pairs on the ring nitrogen atoms. The protonation site would be influenced by the electron distribution governed by the substituents.
| Analogue | Substituent Modification | Inductive Effect | Resonance Effect | Net Electronic Effect on Triazine Ring | Predicted Impact on Reactivity |
| Parent | 3-OCH₃ at C5, -NH₂ at C3 | Weak -I, Weak +M (from OCH₃); Strong +M (from NH₂) | Net Donation | Moderately activated towards electrophiles | |
| ANA-01 | 4-OCH₃ at C5 | Weak -I, Strong +M | Increased Donation | More activated towards electrophiles | |
| ANA-03 | 4-NO₂ at C5 | Strong -I, Strong -M | Strong Withdrawal | Deactivated towards electrophiles; highly activated towards nucleophiles | |
| ANA-05 | -NHCH₃ at C3 | Stronger +M | Increased Donation | More activated towards electrophiles |
These substituent-induced electronic shifts are fundamental to understanding and predicting the outcomes of chemical reactions involving this triazine system.
Correlation Between Molecular Structure and Advanced Spectroscopic Signatures
Advanced spectroscopic techniques provide a detailed picture of the molecular structure, which can be correlated with the electronic and steric features of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would show a characteristic signal for the C6-H proton on the triazine ring, typically in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effect of the ring nitrogens. The protons of the 3-methoxyphenyl (B12655295) group would appear in the aromatic region (δ 6.8-7.5 ppm) with splitting patterns indicative of their substitution. The amine (-NH₂) protons would appear as a broad singlet, and the methoxy (-OCH₃) protons as a sharp singlet around δ 3.8-4.0 ppm. Changes in substituents on the phenyl ring would cause predictable shifts in the C6-H proton signal.
¹³C NMR: The carbon atoms of the triazine ring (C3, C5, C6) are expected to resonate at very low field (δ 145-165 ppm) due to their electron-deficient environment. The chemical shifts of these carbons would be highly sensitive to the electronic effects of the substituents. For example, replacing the methoxy group with a nitro group would shift the C5 signal further downfield.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the heteroaromatic system (1500-1650 cm⁻¹), and the C-O stretching of the methoxy group (around 1250 cm⁻¹ for the aryl ether).
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of these absorption maxima (λ_max) are sensitive to substituent effects. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on the nature of the transition.
The following table correlates structural features with expected spectroscopic data for the parent compound.
| Spectroscopic Technique | Structural Feature | Expected Observation |
| ¹H NMR | Triazine C6-H | δ ~9.0 ppm (singlet) |
| Phenyl H's | δ 6.8-7.5 ppm (multiplets) | |
| Amine NH₂ | δ ~5.5 ppm (broad singlet) | |
| Methoxy OCH₃ | δ ~3.9 ppm (singlet) | |
| ¹³C NMR | Triazine Carbons (C3, C5, C6) | δ 145-165 ppm |
| Phenyl Carbons | δ 110-160 ppm | |
| Methoxy Carbon | δ ~55 ppm | |
| IR | N-H stretch (amine) | ~3400 cm⁻¹ |
| C=N stretch (triazine) | ~1620 cm⁻¹ | |
| C-O stretch (ether) | ~1250 cm⁻¹ | |
| UV-Vis | π → π* transitions | λ_max ~250-350 nm |
By systematically analyzing the spectroscopic data of designed analogues, robust correlations between molecular structure and these spectral signatures can be established, providing a powerful tool for structural elucidation and for understanding the electronic ground and excited states of these molecules.
Potential Academic and Research Applications of 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine As a Chemical Entity
As a Scaffold for the Development of New Chemical Entities in Material Science
The 1,2,4-triazine (B1199460) scaffold is a recognized building block in the design of novel organic materials. ingentaconnect.com The inherent properties of the triazine ring, such as its planar structure and electron-deficient nature, make it an attractive core for creating materials with tailored electronic and physical properties. The presence of the methoxyphenyl and amine substituents on the 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine molecule offers further opportunities for functionalization and tuning of these properties.
Potential Material Science Applications:
| Application Area | Rationale |
| Polymer Synthesis | The amine group can serve as a reactive site for polymerization reactions, allowing for the incorporation of the triazine unit into polymer backbones. This could lead to the development of new polymers with enhanced thermal stability, specific electronic properties, or unique surface characteristics. |
| Organic Frameworks | The nitrogen atoms within the triazine ring and the exocyclic amine group can act as hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into ordered structures such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. |
| Liquid Crystals | The rigid, planar structure of the triazine core, combined with the anisotropic nature of the methoxyphenyl group, suggests that derivatives of this compound could exhibit liquid crystalline behavior. |
Exploration as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis Research
The nitrogen-rich 1,2,4-triazine ring system, along with the appended amino group, provides multiple potential coordination sites for metal ions. This makes this compound a promising candidate for investigation as a ligand in coordination chemistry. The resulting metal complexes could exhibit interesting structural, electronic, and magnetic properties, and may find applications in catalysis.
The field of coordination chemistry has seen a rapid growth in the design and synthesis of supramolecular polynuclear metal complexes. mdpi.com Triazine derivatives are known to form stable complexes with a variety of transition metals, and these complexes have been explored for their catalytic activities. mdpi.comnih.govnih.govresearchgate.net For instance, copper(II) complexes with triazine-based ligands have been shown to catalyze oxidation reactions. mdpi.com
Potential Catalytic Applications:
| Metal Complex | Potential Catalytic Reaction |
| Copper(II) | Oxidation of alcohols and phenols. |
| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Rhodium(I)/Iridium(I) | Hydrogenation and hydroformylation reactions. |
| Nickel(II) | Polymerization and oligomerization of olefins. nih.gov |
The catalytic activity of such complexes would be influenced by the electronic environment of the metal center, which can be fine-tuned by the substituents on the triazine ring. The electron-donating nature of the methoxy (B1213986) and amino groups in this compound would likely enhance the electron density at the metal center, potentially influencing its catalytic performance.
Application as a Chemical Probe for Fundamental Biological Research (excluding therapeutic intent)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Fluorescent probes, in particular, are invaluable tools for visualizing and tracking biological molecules and processes within living cells. researchgate.netharvard.edursc.orgrsc.org The 1,2,4-triazine scaffold has been incorporated into fluorescent molecules, and the inherent fluorescence of certain aromatic and heterocyclic compounds makes this compound a candidate for development as a chemical probe.
The methoxyphenyl group is known to be a part of some fluorescent systems. nih.gov The combination of the triazine ring with this fluorophore could lead to a molecule with useful photophysical properties. Furthermore, the amine group provides a convenient handle for bioconjugation, allowing the molecule to be attached to other biomolecules for targeted labeling. nih.gov
Potential Applications as a Chemical Probe:
Fluorescent Labeling: After suitable derivatization to enhance its quantum yield and photostability, this compound could be used to fluorescently label proteins, nucleic acids, or other cellular components. This would enable researchers to visualize the localization and dynamics of these molecules in living cells using fluorescence microscopy. researchgate.netsciencescholar.us
Target Identification: By incorporating a reactive group or a photoaffinity label, derivatives of this compound could be used to identify the cellular targets of bioactive small molecules. rsc.org This is a crucial step in understanding the mechanism of action of drugs and other biologically active compounds.
Sensing: The fluorescence properties of the molecule may be sensitive to its local environment, such as pH, polarity, or the presence of specific ions. This could be exploited to develop fluorescent sensors for monitoring these parameters within cells or in biochemical assays.
Use as a Precursor for the Synthesis of Complex Organic Molecules
The 1,2,4-triazine ring is a versatile synthon in organic chemistry, serving as a precursor for the synthesis of other heterocyclic systems. sciencescholar.usopenmedicinalchemistryjournal.comnih.govresearchcommons.orgresearchgate.net One of the most well-established transformations of 1,2,4-triazines is their use in inverse-electron-demand Diels-Alder reactions. In these reactions, the triazine acts as a diene and reacts with electron-rich dienophiles to form pyridines after the elimination of dinitrogen.
This reactivity provides a powerful tool for the synthesis of highly substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. The substituents on the 1,2,4-triazine ring are transferred to the resulting pyridine (B92270) ring, allowing for the controlled synthesis of specific isomers.
Synthetic Utility of this compound:
| Reaction Type | Product Class |
| Inverse-electron-demand Diels-Alder | Substituted Pyridines |
| Nucleophilic Aromatic Substitution | Functionalized 1,2,4-Triazines |
| Ring-closing Metathesis (after functionalization) | Fused Heterocyclic Systems |
| Cross-coupling reactions (on the aryl ring) | Biaryl-substituted Triazines |
The presence of the amine and methoxyphenyl groups on the this compound scaffold allows for further synthetic modifications, expanding the range of complex molecules that can be accessed from this precursor.
Consideration in the Design of Optoelectronic Materials or Fluorescent Tags
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an active area of research. researchgate.netacs.orgrsc.org Triazine derivatives have been investigated as components of such materials due to their electronic properties and thermal stability. nih.govacs.org The electron-deficient nature of the 1,2,4-triazine ring makes it a good electron acceptor, while the methoxyphenyl and amino groups are electron-donating. This donor-acceptor (D-A) architecture is a common design principle for creating molecules with desirable photophysical properties, such as strong absorption and emission in the visible region of the electromagnetic spectrum.
The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation can lead to large Stokes shifts and solvent-dependent emission, which are useful properties for fluorescent probes and sensors. mdpi.comnih.gov
Potential Optoelectronic and Fluorescence Applications:
| Application | Key Molecular Feature |
| Organic Light-Emitting Diodes (OLEDs) | The donor-acceptor structure could lead to efficient electroluminescence. acs.org |
| Organic Photovoltaics (OPVs) | The compound could function as an electron acceptor or as a component of a donor-acceptor polymer. |
| Fluorescent Tags | The potential for tunable emission and a reactive handle for conjugation make it a candidate for a fluorescent tag. nih.gov |
| Nonlinear Optical (NLO) Materials | The push-pull electronic structure could give rise to a significant second-order nonlinear optical response. |
Further research into the photophysical properties of this compound and its derivatives is warranted to fully assess its potential in these high-technology applications. nih.govnih.govclockss.orgrsc.org
Advanced Analytical Methodologies for the Detection and Quantification of 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine in Research Matrices
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (e.g., Diode Array, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine. When coupled with advanced detectors such as Diode Array Detectors (DAD) and Mass Spectrometry (MS), HPLC provides a powerful platform for the separation, identification, and quantification of the target analyte in complex mixtures.
Reversed-phase HPLC is the most common separation mode for triazine derivatives. thermofisher.com In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. thermofisher.comthermofisher.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The inclusion of additives like formic acid or ammonium acetate in the mobile phase can improve peak shape and ionization efficiency for mass spectrometry detection. thermofisher.com
A Diode Array Detector (DAD) offers the advantage of acquiring UV-Vis spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and preliminary identification of the analyte based on its chromophoric structure. For more definitive identification and sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. Techniques like electrospray ionization (ESI) are well-suited for polar molecules such as this compound, generating protonated molecules [M+H]+ that can be detected and quantified with high selectivity and sensitivity. thermofisher.comnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which is particularly useful for analysis in complex biological or environmental matrices. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Analyte-specific precursor ion → product ion |
| Limit of Quantification (LOQ) | Typically in the low µg/kg or ng/mL range nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives (If Applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar compounds with functional groups like the amine in this compound can be challenging due to their low volatility and potential for adsorption on the GC column. thermofisher.cn Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comgcms.cz
Common derivatization strategies for compounds containing amine groups include silylation and acylation. jfda-online.com Silylation, for instance, involves reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group. sigmaaldrich.com This derivatization reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. gcms.cz
Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for the derivatized analyte, allowing for its unambiguous identification and quantification.
| Step | Description |
|---|---|
| Derivatization Reagent | Silylation agents (e.g., BSTFA) or Acylation agents (e.g., trifluoroacetic anhydride) |
| Reaction Conditions | Heating the analyte with the derivatizing reagent in a suitable solvent (e.g., acetonitrile) at a specific temperature (e.g., 60-80°C) for a defined time. |
| GC Column | Typically a nonpolar or medium-polarity capillary column (e.g., DB-5ms). |
| Temperature Program | A temperature gradient is used to elute compounds with different volatilities. |
| Ionization Mode | Electron Ionization (EI) is commonly used, producing a characteristic fragmentation pattern. |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orglongdom.org This method is particularly advantageous for the analysis of charged or polar compounds and requires only minimal sample volumes. longdom.org For a compound like this compound, which contains a basic amine group, Capillary Zone Electrophoresis (CZE) is a suitable mode of analysis.
In CZE, a fused silica capillary is filled with a background electrolyte (BGE) buffer. At a pH below the pKa of the amine group, the analyte will be protonated and carry a positive charge. When a high voltage is applied across the capillary, the positively charged analyte will migrate towards the cathode at a velocity dependent on its charge-to-size ratio. wikipedia.org The separation of different components in a sample is achieved due to their different electrophoretic mobilities. Detection is typically performed using UV-Vis absorbance, as the aromatic and triazine rings in the molecule are expected to absorb UV light.
The composition of the BGE, including its pH and concentration, is a critical parameter that influences the separation efficiency. nih.gov For the analysis of heterocyclic amines, acidic buffers such as ammonium acetate have been successfully employed. nih.gov The high efficiency of CE allows for the separation of closely related compounds with high resolution. wikipedia.org
| Parameter | Typical Conditions |
|---|---|
| Capillary | Uncoated Fused Silica (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte (BGE) | 20 mM Ammonium Acetate, pH 3.0 nih.gov |
| Applied Voltage | 15-25 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Detection | UV-Vis Absorbance (e.g., at 254 nm) |
Electrochemical Sensing Methods for Analytical Research Applications
Electrochemical sensing offers a rapid, sensitive, and cost-effective approach for the determination of electroactive compounds. Given the presence of the triazine ring and the aromatic amine moiety, this compound is expected to be electrochemically active, making it a suitable candidate for analysis by techniques such as voltammetry.
Electrochemical methods are based on the measurement of the current response of an analyte to an applied potential. For triazine compounds, methods like square wave voltammetry (SWV) have been shown to provide high sensitivity and a wide linear dynamic range. mdpi.com The analysis is typically performed using a three-electrode system, consisting of a working electrode, a reference electrode, and a counter electrode. The working electrode is where the electrochemical reaction of the analyte occurs. Various materials, including glassy carbon or modified electrodes, can be used as the working electrode to enhance the sensitivity and selectivity of the detection. researchgate.net
The development of biosensors, where a biological recognition element is coupled with an electrochemical transducer, represents a promising area of research for the highly selective detection of triazines. razi.ac.irnih.gov For instance, enzyme-based or immunosensors can be designed to specifically interact with the target analyte, leading to a measurable electrochemical signal. razi.ac.ir
| Component | Example/Function |
|---|---|
| Working Electrode | Glassy Carbon, Screen-Printed Electrode, or Chemically Modified Electrode researchgate.net |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Electrochemical Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV) mdpi.com |
| Supporting Electrolyte | Buffer solution (e.g., phosphate or acetate buffer) to provide conductivity. |
Development of Spectrofluorometric Assays for Trace Analysis in Research Samples
Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence emission of a compound when it is excited by light of a specific wavelength. The development of a spectrofluorometric assay for this compound would depend on its intrinsic fluorescence properties or its ability to interact with a fluorescent probe.
Many aromatic and heterocyclic compounds exhibit native fluorescence, which can be exploited for their direct quantification. nih.gov The fluorescence properties, including the excitation and emission maxima and the quantum yield, are influenced by the molecular structure and the solvent environment. Alternatively, if the target compound is not sufficiently fluorescent, an indirect method based on fluorescence quenching can be developed. mdpi.com In such an assay, the analyte interacts with a known fluorescent compound (a fluorophore), causing a decrease in its fluorescence intensity. This quenching effect can be correlated to the concentration of the analyte.
Research into the photophysical properties of this compound would be the first step in developing a spectrofluorometric method. This would involve measuring its absorption and emission spectra in various solvents to determine the optimal conditions for analysis. The high sensitivity of fluorescence spectroscopy makes it particularly suitable for trace analysis in research samples where the analyte concentration is expected to be low.
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
|---|---|---|---|
| Styryl Triazine Derivative 7a nih.gov | 381 | 422 | Acetonitrile |
| Styryl Triazine Derivative 7b nih.gov | 378 | 413 | Acetonitrile |
| 2,5-dimethoxyphenylamino-1,3,5-triazine researchgate.net | ~300 | ~340 | Dichloromethane |
Future Research Directions and Unexplored Avenues for 5 3 Methoxyphenyl 1,2,4 Triazin 3 Amine
Exploration of Unconventional Synthetic Strategies and Sustainable Methodologies
The synthesis of 1,2,4-triazine (B1199460) derivatives has traditionally relied on well-established, multi-step procedures. However, the future of chemical synthesis lies in the development of more efficient, economical, and environmentally benign methods. nih.gov For 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, future synthetic research should pivot towards unconventional and sustainable strategies that minimize waste, energy consumption, and the use of hazardous reagents.
Promising areas for exploration include:
Microwave-Assisted and Sonochemical Synthesis : These techniques have been shown to dramatically reduce reaction times and improve yields in the synthesis of other triazine derivatives. nih.govmdpi.comnih.gov Applying microwave irradiation or ultrasound to key steps in the synthesis of this compound could offer a more sustainable production route. mdpi.com
Domino and One-Pot Reactions : Designing a synthetic pathway where multiple bond-forming events occur in a single vessel without isolating intermediates would significantly improve efficiency. rsc.org Research into [4+2] domino annulation reactions could provide a powerful tool for constructing the 1,2,4-triazine core with the desired substituents in a more streamlined fashion. rsc.org
Catalytic Approaches : Investigating the use of novel catalysts, such as yttrium salts for cyclotrimerization of nitriles or polymer-supported reagents, could lead to milder reaction conditions and easier product purification. chim.it
Solvent-Free and Aqueous Media Reactions : Moving away from traditional organic solvents towards solvent-free conditions or reactions in aqueous media represents a key goal of green chemistry. nih.govchim.it The development of such protocols for this specific compound would be a significant advancement. nih.gov
| Parameter | Conventional Synthesis | Potential Sustainable Methodologies |
|---|---|---|
| Energy Input | Prolonged heating (reflux) | Microwave irradiation, sonication (reduced time) |
| Solvent Use | Often requires high-boiling, non-polar organic solvents | Solvent-free, aqueous media, or recyclable solvents like Natural Deep Eutectic Solvents (NaDES) |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Efficiency | Multi-step with intermediate isolation, potential for lower overall yield | One-pot/domino reactions, higher atom economy, potentially higher yields |
| Reagents | May involve hazardous or stoichiometric reagents | Catalytic systems, polymer-supported reagents for easier removal |
Deepening the Understanding of Photophysical Properties and Their Exploitation
Triazine derivatives are increasingly recognized for their potential in photo- and electroluminescent materials. rsc.org The structure of this compound, featuring an electron-accepting triazine core and electron-donating methoxy (B1213986) and amine groups, suggests it may possess interesting photophysical properties. A systematic investigation into its optical behavior is a critical future research direction.
Key areas of study should include:
Absorption and Emission Spectroscopy : A thorough characterization of the compound's absorption and fluorescence spectra in various solvents is necessary. This will help determine its quantum yield, Stokes shift, and solvatochromic behavior. nih.govresearchgate.netmdpi.com
Fluoro-solvatochromism : Studying how the emission properties change with solvent polarity can provide insights into the nature of the excited state and the compound's potential as a sensor for its local environment. mdpi.comnih.gov
Solid-State Emission : Many fluorescent molecules suffer from quenching in the solid state. Investigating the emission properties of this compound in crystalline or amorphous solid forms is crucial for its potential application in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov
Two-Photon Absorption (TPA) : Exploring the nonlinear optical properties, such as TPA, could open up applications in bio-imaging and photodynamic therapy. rsc.org
| Property to Investigate | Experimental/Theoretical Approach | Potential Application |
|---|---|---|
| Fluorescence Quantum Yield | Steady-state and time-resolved fluorescence spectroscopy | OLEDs, fluorescent probes, molecular sensors |
| Solvatochromism | UV-Vis and fluorescence spectroscopy in a range of solvents | Chemical sensors, probes for micro-environmental polarity |
| Solid-State Luminescence | Photoluminescence spectroscopy of thin films or crystals | Materials for OLEDs and solid-state lighting |
| Nonlinear Optics (NLO) | Z-scan technique to measure two-photon absorption cross-section | Optical data storage, bio-imaging |
| Thermally Activated Delayed Fluorescence (TADF) | Temperature-dependent photoluminescence studies | Highly efficient, metal-free OLED emitters |
Advanced Computational Modeling to Predict Novel Reactivity and Interactions
Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, guiding experimental efforts and saving resources. acs.orgmdpi.com For this compound, advanced computational modeling can provide invaluable insights into its electronic structure, reactivity, and potential interactions.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations : To determine optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential maps. This data is fundamental to understanding the compound's electronic characteristics and predicting its reactivity. researchgate.net
Predicting Spectroscopic Properties : Time-Dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis absorption and emission spectra, which can then be correlated with experimental findings to provide a deeper understanding of electronic transitions. mdpi.com
Modeling Reaction Mechanisms : Computational modeling can elucidate the transition states and energy barriers for potential reactions, such as inverse electron-demand Diels-Alder (IEDDA) reactions, which are characteristic of 1,2,4-triazines. wikipedia.org This can help predict regioselectivity and reactivity with different dienophiles. acs.org
Molecular Docking : To explore potential biological activity, docking simulations can predict the binding affinity and mode of interaction of the compound with various protein targets, such as kinases or dihydrofolate reductase, which are known targets for other triazine derivatives. researchgate.net
| Computational Method | Property/Interaction to Predict | Significance |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO gap, electrostatic potential, dipole moment | Understanding electronic structure and general reactivity |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission wavelengths | Guiding the search for photophysical applications |
| Transition State Theory | Reaction energy barriers and mechanisms (e.g., for IEDDA) | Predicting synthetic outcomes and designing new reactions |
| Molecular Docking & Dynamics | Binding affinity and mode with biological macromolecules | Identifying potential therapeutic targets and guiding drug design |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Informing the design of more potent analogues |
Investigation into the Compound's Role in Emerging Fields of Chemical Science
The unique structure of this compound makes it a candidate for exploration in several emerging areas of chemistry beyond traditional applications.
Unexplored avenues include:
Supramolecular Chemistry and Crystal Engineering : The presence of hydrogen bond donors (amine) and acceptors (triazine nitrogens) makes this compound an excellent candidate for building well-defined supramolecular assemblies and coordination polymers.
Covalent Organic Polymers (COPs) : The amine functionality could be used to incorporate this triazine derivative as a monomer into porous COPs. rsc.org Such materials could have applications in gas storage, separation, or heterogeneous catalysis. rsc.org
Ligand Design for Catalysis : The triazine ring, particularly with its nitrogen atoms, can act as a ligand for transition metals. wikipedia.org Complexes formed with this compound could be screened for catalytic activity in various organic transformations.
Corrosion Inhibition : Triazine derivatives have been investigated as effective corrosion inhibitors due to the presence of heteroatoms that can adsorb onto metal surfaces. kfupm.edu.sakfupm.edu.sa The potential of this compound in this area remains an unexplored but promising field. kfupm.edu.sa
Addressing Long-Standing Challenges in Triazine Chemistry through the Study of this Compound
The broader field of triazine chemistry still faces challenges, including the development of regioselective functionalization methods and establishing clear structure-property relationships. acs.org A focused study on this compound can serve as a valuable case study to address these issues.
Regioselectivity in IEDDA Reactions : The 1,2,4-triazine ring can undergo IEDDA reactions with dienophiles to form new heterocyclic systems. wikipedia.org Investigating the reaction of this specific, unsymmetrically substituted triazine with various alkynes and alkenes could provide fundamental data on how substituents direct the regiochemical outcome of these powerful transformations. acs.org
Structure-Property Relationships : By systematically modifying the methoxyphenyl and amine groups and correlating these structural changes with observed photophysical, electrochemical, or biological properties, a clearer understanding of the structure-activity relationship (SAR) for this class of compounds can be developed. nih.gov This knowledge is crucial for the rational design of new functional molecules. nih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclocondensation of precursors such as substituted amidines or hydrazines with nitriles or carbonyl derivatives. Key steps include:
- Temperature control : Reactions are often conducted under reflux (e.g., in ethanol or methanol) to ensure complete conversion .
- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) facilitate cyclization, while inert atmospheres prevent oxidation of sensitive intermediates .
- Purification : Recrystallization from polar solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the triazine ring carbons (δ 155–165 ppm) and methoxy carbon (δ 55–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How can X-ray crystallography determine the molecular structure and confirm regiochemistry of triazin-3-amine derivatives?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves atomic positions .
- Structure Refinement : SHELXL refines parameters to analyze bond lengths (e.g., C-N = 1.32–1.35 Å) and dihedral angles between the triazine ring and methoxyphenyl group (e.g., <5° deviation from planarity) .
- Tautomer Identification : Co-crystallization of tautomers (e.g., triazin-3-amine vs. triazin-5-amine) can be resolved via occupancy refinement .
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its chemical reactivity and biological activity?
- Tautomer Equilibrium : In solution, tautomers coexist, but the 3-amine form dominates due to resonance stabilization . Solid-state SCXRD may reveal mixed occupancy, as seen in related triazine derivatives .
- Reactivity Differences : The 3-amine tautomer exhibits higher nucleophilicity at N1, enabling regioselective alkylation or acylation .
- Biological Implications : Tautomer ratios affect binding to targets (e.g., enzymes or receptors). Variable-temperature NMR or computational studies (DFT) predict dominant tautomers in physiological conditions .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay results for this compound?
- Validation Methods :
- Mutagenesis Studies : Modify putative binding residues (e.g., in adenosine receptors) to test docking hypotheses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies caused by tautomerism or solvation effects .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to account for conformational flexibility .
- Assay Optimization : Use cell-free systems (e.g., purified receptor assays) to eliminate off-target interactions observed in cellular screens .
Q. How can researchers design experiments to elucidate the mechanism of action when initial activity screens show non-specific effects?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications (e.g., replacing methoxy with halogens) to identify critical pharmacophores .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-adenosine) to confirm target engagement in receptor studies .
- Knockdown Models : CRISPR/Cas9 gene editing of suspected targets (e.g., kinases) validates specificity in cellular pathways .
- Metabolomic Profiling : LC-MS/MS identifies off-target metabolic perturbations caused by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
